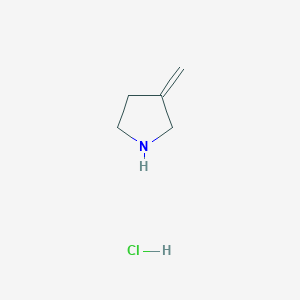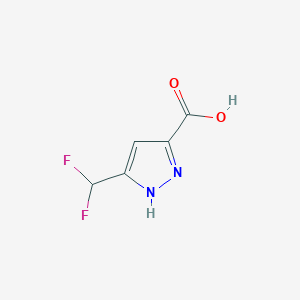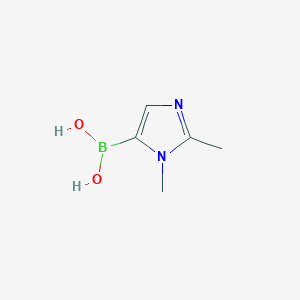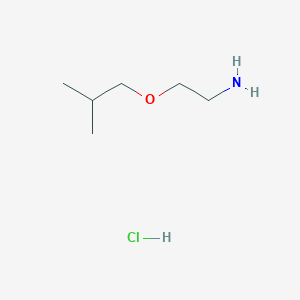
2,3-二氯-5-(三氟甲基)吡啶-4-胺
描述
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H2Cl2F3N . It is reported as an intermediate of herbicide .
Synthesis Analysis
Various methods of synthesizing 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions . A stepwise liquid-phase/vapor–phase synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine has also been reported .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chloride in 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a liquid at 20°C with a boiling point of 80°C/20mmHg and a density of 1.549 g/mL at 25°C . Its refractive index is 1.475 .科学研究应用
农用化学品应用
2,3-二氯-5-(三氟甲基)吡啶-4-胺,也称为 2,3,5-DCTF,被用作合成多种作物保护产品的化学中间体 . 其衍生物的主要用途是保护作物免受病虫害 . 超过 20 种新的含三氟甲基吡啶 (TFMP) 的农用化学品已获得 ISO 通用名称 .
医药应用
包括 2,3,5-DCTF 在内的几种 TFMP 衍生物被用于制药行业 . 五种含有 TFMP 部分的医药产品已获得市场批准,许多候选产品目前正在进行临床试验 .
兽医应用
在兽医行业,两种含有 TFMP 部分的产品已获得市场批准 . 这些产品可能利用了氟原子独特的理化性质和吡啶部分的独特特性 .
有机化合物的合成
2,3,5-DCTF 的合成已被报道 . 它涉及 3-甲基吡啶的直接氯化和氟化,然后是吡啶环的芳香核氯化 .
含氟有机化学品的开发
含氟有机化学品的开发正成为一个越来越重要的研究课题 . 氟和含氟部分对化合物生物活性和物理性质的影响,使氟在发现化学家的武器库中占有独特的地位 .
TFMP 的制造
对包括 2,3,5-DCTF 在内的 TFMP 衍生物的需求在过去 30 年中一直在稳步增长 . 已经报道了合成 2,3,5-DCTF 的各种方法 .
作用机制
Target of Action
It’s reported as an intermediate of certain herbicides , suggesting that it may interact with biological targets involved in plant growth and development.
Mode of Action
As an intermediate in the synthesis of certain herbicides , it’s likely that it undergoes further chemical reactions to form the active compound, which then interacts with its biological targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of herbicides , it’s plausible that the final products of these syntheses interfere with pathways essential for plant growth and development.
Result of Action
As an intermediate in the production of certain herbicides , its primary role is likely in the synthesis of these active compounds, which then exert their effects on target organisms.
安全和危害
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is classified as Acute Tox. 4 for inhalation and oral intake, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It is recommended to avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .
未来方向
Currently, the major use of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine will be discovered in the future .
生化分析
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented
Cellular Effects
The effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause changes in cellular activities, which may lead to alterations in cell behavior and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to interact with enzymes and other proteins is critical for its function in biochemical reactions. Understanding these molecular mechanisms is vital for developing new therapeutic strategies and improving existing treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term research applications. Its degradation products may also have significant effects on cellular health, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.
Metabolic Pathways
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders. The compound’s metabolic pathways provide insights into its pharmacokinetics and pharmacodynamics, which are critical for drug development.
Transport and Distribution
The transport and distribution of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that regulate its localization and accumulation . Understanding these interactions is vital for determining the compound’s bioavailability and its potential therapeutic applications. The compound’s distribution patterns also provide insights into its efficacy and safety profiles.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. The subcellular distribution of the compound provides valuable information for designing targeted therapies and improving drug delivery systems.
属性
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOZYZBQVGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670547 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431942-80-2 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)





![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)


